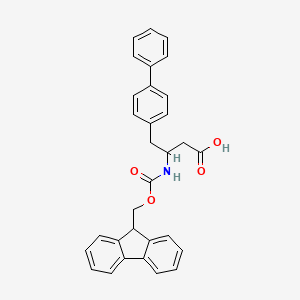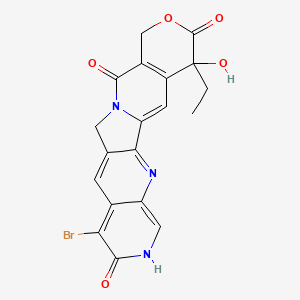![molecular formula C20H14BaN2O4S B12311347 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) は、様々な工業分野や科学分野で応用されている化学化合物です。この化合物は、1-ナフタレンスルホン酸のバリュウム塩誘導体であり、2つのナフタレン環をアゾ基が繋いでいるのが特徴です。この化合物は、その鮮やかな色特性のために顔料としてよく用いられます。
製法
合成経路と反応条件
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) の合成は、通常、2-アミノ-1-ナフトール-4-スルホン酸のジアゾ化に続いて、1-ナフトールとのカップリングを行います。反応条件は、アゾ結合の形成を確実にするために、しばしば酸性環境と制御された温度を必要とします。得られたアゾ化合物は、バリウム塩を沈殿させるために塩化バリウムで処理されます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、ジアゾ化とカップリング反応を処理するために大型の反応器を使用します。最終生成物は、濾過、洗浄、乾燥して純粋なバリウム塩を得ます。品質管理対策は、化合物の均一性と純度を保証するために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) typically involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond. The resulting azo compound is then treated with barium chloride to precipitate the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The final product is filtered, washed, and dried to obtain the pure barium salt. Quality control measures are essential to ensure the consistency and purity of the compound.
化学反応の分析
反応の種類
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、キノンを形成するために酸化することができます。
還元: 還元反応は、アゾ結合を切断し、アミンを形成します。
置換: スルホン酸基は、求核試薬と置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 亜ジチオン酸ナトリウムや亜鉛粉などの還元剤が一般的に使用されます。
置換: 水酸化物イオンやアミンなどの求核試薬は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: アミンおよびその他の還元された生成物。
置換: 様々な置換されたナフタレンスルホン酸誘導体。
科学的研究の応用
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) は、いくつかの科学研究における応用があります。
化学: 有機合成における試薬として、および分子インプリントポリマーのためのテンプレート分子として使用されます.
生物学: 生物分子との相互作用および生物イメージングにおける潜在的な使用について調査されています。
医学: 潜在的な治療特性および診断ツールとしての可能性について調査されています。
作用機序
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) の作用機序は、様々な分子標的との相互作用を伴います。アゾ基は、酸化還元反応を起こすことができ、異なる環境における化合物の挙動に影響を与えます。スルホン酸基は、化合物の溶解度と反応性を高め、様々な用途に適しています。関与する分子経路には、電子移動と水素結合相互作用などがあります。
類似化合物の比較
類似化合物
独自性
1-ナフタレンスルホン酸、2-[(2-ヒドロキシ-1-ナフタレンイル)アゾ]-、バリウム塩 (2:1) は、その特異的なアゾ結合とバリウム塩の存在のために独自です。この組み合わせは、明確な色特性と安定性を付与し、工業的な用途において非常に価値のあるものとなります。様々な化学反応を起こす能力は、研究目的のためにも汎用性を与えています。
類似化合物との比較
Similar Compounds
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, 6-(2-hydroxy-1-naphthalenyl)azo-, barium salt (2:1)
Uniqueness
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) is unique due to its specific azo linkage and the presence of the barium salt. This combination imparts distinct color properties and stability, making it highly valuable in industrial applications. Its ability to undergo various chemical reactions also makes it versatile for research purposes.
特性
分子式 |
C20H14BaN2O4S |
|---|---|
分子量 |
515.7 g/mol |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
InChIキー |
IKWHLVAHPTZGKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Ba] |
関連するCAS |
1103-38-4 24530-53-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)


methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
